2-(Difluoromethyl)-3,5-dimethoxybenzoic acid
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Overview
Description
2-(Difluoromethyl)-3,5-dimethoxybenzoic acid is an organic compound characterized by the presence of two methoxy groups and a difluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 3,5-dimethoxybenzoic acid using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The precise conditions and methods can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(Difluoromethyl)-3,5-dimethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, potentially affecting enzyme activity or receptor interactions.
Comparison with Similar Compounds
Difluoromethyl phenyl sulfide: Known for its lipophilicity and hydrogen bond donor properties.
Trifluoromethyl compounds: Often compared due to their similar fluorine-containing structures and effects on biological activity.
Uniqueness: 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its difluoromethyl group, in particular, provides distinct advantages in terms of reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
2-(difluoromethyl)-3,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-5-3-6(10(13)14)8(9(11)12)7(4-5)16-2/h3-4,9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLYBILAYSZJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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